molecular formula C16H11NS B100488 9-Phenanthrylmethyl isothiocyanate CAS No. 17660-77-4

9-Phenanthrylmethyl isothiocyanate

Cat. No. B100488
CAS RN: 17660-77-4
M. Wt: 249.3 g/mol
InChI Key: PPXLSNLFTUJTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenanthrylmethyl isothiocyanate (PMITC) is a natural product found in plants of the Brassicaceae family. It has been studied for its potential use in scientific research due to its unique properties. PMITC is a member of the isothiocyanate family, which has been shown to possess anti-cancer properties. In

Mechanism of Action

The mechanism of action of 9-Phenanthrylmethyl isothiocyanate is not fully understood. However, it has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. 9-Phenanthrylmethyl isothiocyanate has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, 9-Phenanthrylmethyl isothiocyanate has been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
9-Phenanthrylmethyl isothiocyanate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce inflammation. 9-Phenanthrylmethyl isothiocyanate has also been shown to induce oxidative stress in cancer cells, leading to cell death. In addition, 9-Phenanthrylmethyl isothiocyanate has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

9-Phenanthrylmethyl isothiocyanate has several advantages for lab experiments. It is a natural product, which makes it readily available for research. 9-Phenanthrylmethyl isothiocyanate is also relatively easy to synthesize and has a high yield. However, there are also limitations to using 9-Phenanthrylmethyl isothiocyanate in lab experiments. It has a short half-life and is unstable in aqueous solutions. Additionally, 9-Phenanthrylmethyl isothiocyanate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for 9-Phenanthrylmethyl isothiocyanate research. One direction is to study its potential use in combination with other anti-cancer agents. Another direction is to explore its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 9-Phenanthrylmethyl isothiocyanate and its potential use in treating other diseases such as inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, 9-Phenanthrylmethyl isothiocyanate is a natural product with potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. 9-Phenanthrylmethyl isothiocyanate has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases. Although there are limitations to using 9-Phenanthrylmethyl isothiocyanate in lab experiments, there are several future directions for research. Further studies are needed to fully understand the mechanism of action of 9-Phenanthrylmethyl isothiocyanate and its potential use in treating various diseases.

Synthesis Methods

9-Phenanthrylmethyl isothiocyanate can be synthesized from the reaction of 9-phenanthrylmethylamine with thiophosgene. The reaction proceeds under mild conditions and produces a high yield of 9-Phenanthrylmethyl isothiocyanate. The purity of the synthesized 9-Phenanthrylmethyl isothiocyanate can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

9-Phenanthrylmethyl isothiocyanate has been studied extensively for its potential use in scientific research. It has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. 9-Phenanthrylmethyl isothiocyanate has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. In addition to its anti-cancer properties, 9-Phenanthrylmethyl isothiocyanate has also been studied for its potential use in treating inflammation, oxidative stress, and neurodegenerative diseases.

properties

CAS RN

17660-77-4

Product Name

9-Phenanthrylmethyl isothiocyanate

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

9-(isothiocyanatomethyl)phenanthrene

InChI

InChI=1S/C16H11NS/c18-11-17-10-13-9-12-5-1-2-6-14(12)16-8-4-3-7-15(13)16/h1-9H,10H2

InChI Key

PPXLSNLFTUJTLD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN=C=S

Other CAS RN

17660-77-4

Origin of Product

United States

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